molecular formula C15H15ClN2O3S B3835361 N-(4-{[(3-chloro-2-methylphenyl)amino]sulfonyl}phenyl)acetamide

N-(4-{[(3-chloro-2-methylphenyl)amino]sulfonyl}phenyl)acetamide

Cat. No.: B3835361
M. Wt: 338.8 g/mol
InChI Key: QHSCLFBTKGLWQO-UHFFFAOYSA-N
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Description

N-(4-{[(3-chloro-2-methylphenyl)amino]sulfonyl}phenyl)acetamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a sulfonamide group, which is a key functional group in many pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(3-chloro-2-methylphenyl)amino]sulfonyl}phenyl)acetamide typically involves the following steps:

    Amination Reaction: The process begins with the reaction of 3-chloro-2-methylaniline with a sulfonyl chloride derivative to form the sulfonamide intermediate.

    Acetylation: The intermediate is then acetylated using acetic anhydride or acetyl chloride under basic conditions to yield the final product.

The reaction conditions often include the use of solvents such as dichloromethane or toluene, and bases like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and impurities.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the methyl group, forming corresponding sulfoxides or sulfones.

    Reduction: Reduction of the sulfonamide group can lead to the formation of amines.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids, while halogenation can be achieved using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

N-(4-{[(3-chloro-2-methylphenyl)amino]sulfonyl}phenyl)acetamide has a wide range of applications in various fields:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition, particularly those involving sulfonamide-sensitive enzymes.

    Medicine: Investigated for its potential as an anti-inflammatory or antimicrobial agent due to its sulfonamide group.

    Industry: Utilized in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism by which N-(4-{[(3-chloro-2-methylphenyl)amino]sulfonyl}phenyl)acetamide exerts its effects is primarily through the inhibition of enzymes that interact with the sulfonamide group. This inhibition can disrupt various biological pathways, making it useful in medicinal chemistry for targeting specific enzymes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-2-methylphenyl)sulfonamide
  • N-(4-methylphenyl)sulfonamide
  • N-(3-chloro-4-methylphenyl)acetamide

Uniqueness

N-(4-{[(3-chloro-2-methylphenyl)amino]sulfonyl}phenyl)acetamide is unique due to the presence of both the sulfonamide and acetamide groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its simpler analogs.

This compound’s versatility and effectiveness in various applications make it a valuable subject of study in both academic and industrial research.

Properties

IUPAC Name

N-[4-[(3-chloro-2-methylphenyl)sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O3S/c1-10-14(16)4-3-5-15(10)18-22(20,21)13-8-6-12(7-9-13)17-11(2)19/h3-9,18H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHSCLFBTKGLWQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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